Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- is an organic compound with the molecular formula C13H20N2O2 This compound contains a hydrazinecarboxaldehyde group attached to a phenyl ring substituted with a hexyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- can be synthesized through a multi-step process involving the reaction of hydrazine with an aldehyde. The general synthetic route involves:
Formation of the Aldehyde Intermediate: The starting material, 4-(hexyloxy)benzaldehyde, is prepared by reacting 4-hydroxybenzaldehyde with hexyl bromide in the presence of a base such as potassium carbonate.
Hydrazone Formation: The aldehyde intermediate is then reacted with hydrazine hydrate under reflux conditions to form the hydrazone derivative.
Oxidation: The hydrazone derivative is oxidized using an oxidizing agent such as hydrogen peroxide to yield Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-.
Industrial Production Methods
Industrial production of Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oximes, hydrazones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- involves its interaction with molecular targets through its reactive hydrazine and aldehyde groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- can be compared with other similar compounds such as:
Hydrazinecarboxaldehyde, 2-[4-(methoxy)phenyl]-: Similar structure but with a methoxy group instead of a hexyloxy group.
Hydrazinecarboxaldehyde, 2-[4-(ethoxy)phenyl]-: Contains an ethoxy group instead of a hexyloxy group.
Uniqueness
The presence of the hexyloxy group in Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- imparts unique hydrophobic properties, influencing its solubility and reactivity compared to its analogs with shorter alkoxy chains.
Properties
CAS No. |
107187-05-3 |
---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-(4-hexoxyanilino)formamide |
InChI |
InChI=1S/C13H20N2O2/c1-2-3-4-5-10-17-13-8-6-12(7-9-13)15-14-11-16/h6-9,11,15H,2-5,10H2,1H3,(H,14,16) |
InChI Key |
YDDVYOZFHJAVBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)NNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.